

## Commercial Suppliers and Applications of High-Purity S-(1,2-Dicarboxyethyl)glutathione

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercial availability and applications of high-purity **S-(1,2-Dicarboxyethyl)glutathione** (DCE-GS). It includes detailed application notes, experimental protocols, and quantitative data to support research and development in areas such as inflammation, hepatology, and hematology.

## **Commercial Availability**

High-purity **S-(1,2-Dicarboxyethyl)glutathione** (CAS No. 1115-52-2) is available from several commercial suppliers catering to the research and pharmaceutical industries. When sourcing this compound, it is recommended to request a certificate of analysis to ensure purity and quality specifications are met.

Table 1: Commercial Suppliers of S-(1,2-Dicarboxyethyl)glutathione



| Supplier               | Product Name                                  | Purity        | Available<br>Quantities | Notes                                                                                                                     |
|------------------------|-----------------------------------------------|---------------|-------------------------|---------------------------------------------------------------------------------------------------------------------------|
| Bethesda<br>Scientific | S-(1,2-<br>DICARBOXYET<br>HYL)GLUTATHI<br>ONE | Not specified | 250 mg                  | States the product is an intrinsic tripeptide with anti-inflammatory and anti-anaphylactic effects.[1]                    |
| MedChemExpres<br>s     | S-(1,2-<br>Dicarboxyethyl)gl<br>utathione     | ≥95.0% (HPLC) | Custom                  | Marketed as a peptide that inhibits blood coagulation and platelet aggregation.[2]                                        |
| BOC Sciences           | S-(1,2-<br>Dicarboxyethyl)gl<br>utathione     | Not specified | Milligrams to<br>tons   | Highlights its anti-inflammatory and anti- anaphylactic effects in vivo and inhibition of histamine release in vitro. [3] |
| CymitQuimica           | S-(1,2-<br>dicarboxyethyl)gl<br>utathione     | 97.4%         | Not specified           | Describes it as a glutathione analogue that can prevent acetaminopheninduced hepatotoxicity.[4]                           |







S-(1,2GlpBio Dicarboxyethyl)gl Not specified Not specified lens and its biological activities.

Notes its presence in rat liver, heart, and lens and its biological activities.

Note: Sigma-Aldrich has discontinued the sale of this product.

### **Application Notes**

**S-(1,2-Dicarboxyethyl)glutathione** is a naturally occurring tripeptide found in various mammalian tissues, including the liver, heart, and lens.[1] Research has unveiled its potential therapeutic applications stemming from its diverse physiological activities.

### **Anti-Inflammatory and Anti-Allergic Activities**

DCE-GS has demonstrated notable anti-inflammatory and anti-anaphylactic effects. It has been shown to inhibit experimental conjunctival edema in rats and suppress histamine release from mast cells, a key event in allergic responses.[5]

### **Hepatoprotective Effects**

A significant area of investigation is the protective role of DCE-GS and its esters against drug-induced liver injury, particularly acetaminophen-induced hepatotoxicity. The proposed mechanism involves the elevation of glutathione (GSH) levels within hepatocytes. The triester of DCE-GS, being more lipophilic, can effectively penetrate hepatocytes, where it is hydrolyzed to DCE-GS. The resulting DCE-GS then upregulates the activity of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH biosynthesis, thereby replenishing hepatic GSH stores and mitigating toxic damage.[6]

### **Inhibition of Platelet Aggregation**

DCE-GS has been identified as an inhibitor of platelet aggregation. This effect is mediated, at least in part, by its ability to increase cyclic AMP (cAMP) levels within platelets through the activation of adenylate cyclase. Elevated cAMP levels inhibit platelet activation and subsequent aggregation.



## **Quantitative Data Summary**

The following tables summarize key quantitative data from published studies on S-(1,2-Dicarboxyethyl)glutathione.

Table 2: In Vivo Anti-Inflammatory and Anti-Anaphylactic Activity of DCE-GS in Rats

| Assay                                            | Treatment             | Dosage   | Effect                                   | Reference |
|--------------------------------------------------|-----------------------|----------|------------------------------------------|-----------|
| Carrageenan-<br>Induced<br>Conjunctival<br>Edema | Intravenous<br>DCE-GS | 3 mg/kg  | Up to 30% prevention of edema formation  | [5]       |
| Passive<br>Cutaneous<br>Anaphylaxis              | Intravenous<br>DCE-GS | 30 mg/kg | Up to 43% inhibition of color deposition | [5]       |

Table 3: In Vitro Inhibition of Histamine Release by DCE-GS

| Cell Type      | Inducer        | DCE-GS<br>Concentration | Inhibition of<br>Histamine<br>Release | Reference |
|----------------|----------------|-------------------------|---------------------------------------|-----------|
| Rat Mast Cells | Compound 48/80 | 1 mmol/L                | Up to 96%                             | [5]       |

Table 4: Hepatoprotective Effects of DCE-GS Triester in Rat Hepatocytes



| Parameter                                                 | Treatment<br>Duration | DCE-GS<br>Triester<br>Concentration | Fold Increase | Reference |
|-----------------------------------------------------------|-----------------------|-------------------------------------|---------------|-----------|
| Glutathione<br>(GSH) Level                                | 24 hours              | 0.5 mM                              | 2.1-fold      | [6]       |
| γ-<br>Glutamylcysteine<br>Synthetase (γ-<br>GCS) Activity | 24 hours              | 1.0 mM                              | 1.4-fold      | [6]       |

## **Experimental Protocols**

The following are detailed protocols for key experiments involving **S-(1,2-Dicarboxyethyl)glutathione**, synthesized from available literature.

## Protocol for HPLC Analysis of DCE-GS in Biological Tissues

This protocol provides a general framework for the quantification of DCE-GS in tissue samples. Optimization may be required based on the specific tissue matrix and available equipment.

Objective: To quantify the concentration of **S-(1,2-Dicarboxyethyl)glutathione** in tissue samples.

#### Materials:

- Tissue of interest (e.g., liver, heart, lens)
- S-(1,2-Dicarboxyethyl)glutathione standard
- Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)
- Deproteinizing agent (e.g., 5% 5-sulfosalicylic acid or perchloric acid)
- HPLC system with a C18 reversed-phase column



- · Fluorescence or UV detector
- Mobile phase (e.g., a gradient of acetonitrile and an aqueous buffer like sodium acetate or phosphate buffer, pH adjusted)
- Derivatizing agent (if using fluorescence detection, e.g., o-phthalaldehyde (OPA))

#### Procedure:

- Sample Preparation:
  - 1. Excise and weigh the tissue sample quickly and keep it on ice.
  - 2. Homogenize the tissue in 3-5 volumes of ice-cold homogenization buffer.
  - 3. Add an equal volume of a deproteinizing agent to the homogenate.
  - 4. Vortex the mixture and incubate on ice for 15 minutes.
  - 5. Centrifuge at 10,000 x g for 15 minutes at 4°C.
  - 6. Collect the supernatant for analysis.
- Derivatization (for fluorescence detection):
  - This step is often automated in modern HPLC systems. A common method involves
    mixing the sample with OPA in the presence of a thiol-containing reagent (like 2mercaptoethanol) for a short period before injection.
- HPLC Analysis:
  - Equilibrate the C18 column with the initial mobile phase conditions.
  - Inject a known volume of the prepared sample or standard.
  - Run a suitable gradient program to separate DCE-GS from other components. A typical
    gradient might start with a low percentage of organic solvent (e.g., acetonitrile) and ramp
    up to elute more hydrophobic compounds.



- Detect the analyte using either UV absorbance (around 210-220 nm) or fluorescence detection (e.g., excitation at 340 nm and emission at 450 nm for OPA derivatives).[7][8]
- Quantification:
  - Generate a standard curve using known concentrations of the DCE-GS standard.
  - Determine the concentration of DCE-GS in the samples by comparing their peak areas to the standard curve.

# Protocol for Carrageenan-Induced Conjunctival Edema in Rats

Objective: To evaluate the anti-inflammatory effect of DCE-GS on carrageenan-induced conjunctival edema.

#### Materials:

- Male Sprague-Dawley rats (200-250 g)
- S-(1,2-Dicarboxyethyl)glutathione
- Carrageenan solution (e.g., 1% in sterile saline)
- Vehicle (e.g., sterile saline)
- Anesthetic (for humane euthanasia)
- Evans blue dye (optional, for quantifying edema)

#### Procedure:

- Acclimatize animals for at least one week before the experiment.
- Divide the rats into treatment groups (e.g., vehicle control, DCE-GS treated).
- Administer DCE-GS (e.g., 3 mg/kg) or vehicle intravenously.



- After a set pre-treatment time (e.g., 30 minutes), induce edema by injecting a small volume (e.g., 50 μL) of carrageenan solution into the conjunctival sac of one eye. The contralateral eye can receive a saline injection as a control.
- At the peak of the inflammatory response (typically 3-5 hours post-carrageenan), assess the edema.[9] This can be done by visual scoring or by a more quantitative method.
- For quantitative assessment, an intravenous injection of Evans blue dye can be administered 30 minutes before the end of the experiment. After euthanasia, the conjunctiva can be dissected, and the extravasated dye extracted and quantified spectrophotometrically.
- Calculate the percentage inhibition of edema in the DCE-GS treated group compared to the vehicle control group.

## Protocol for Histamine Release Assay from Rat Mast Cells

Objective: To determine the inhibitory effect of DCE-GS on compound 48/80-induced histamine release from mast cells.

#### Materials:

- Rat peritoneal mast cells (can be isolated from peritoneal lavage)
- S-(1,2-Dicarboxyethyl)glutathione
- Compound 48/80 (a potent mast cell degranulator)
- Buffer (e.g., Tyrode's buffer)
- Histamine assay kit (e.g., ELISA or fluorometric assay)
- Cell lysis buffer (for determining total histamine content)

#### Procedure:

• Isolate rat peritoneal mast cells and resuspend them in buffer at a suitable concentration.



- Pre-incubate the mast cells with various concentrations of DCE-GS (e.g., up to 1 mmol/L) or vehicle for a specified time (e.g., 15 minutes) at 37°C.[5]
- Induce histamine release by adding compound 48/80 (e.g., 10 μg/mL) and incubate for a further period (e.g., 30 minutes) at 37°C.[10]
- Centrifuge the cell suspension to pellet the cells.
- Collect the supernatant to measure the released histamine.
- To determine the total histamine content, lyse a separate aliquot of cells.
- Measure the histamine concentration in the supernatants and the cell lysate using a commercial histamine assay kit.
- Calculate the percentage of histamine release for each condition and determine the inhibitory effect of DCE-GS.

## Protocol for Acetaminophen-Induced Hepatotoxicity in Rats

Objective: To evaluate the protective effect of DCE-GS or its esters against acetaminophen-induced liver injury.

#### Materials:

- Male Wistar rats (200-250 g)
- S-(1,2-Dicarboxyethyl)glutathione or its ester derivative
- Acetaminophen (APAP)
- Vehicle (e.g., corn oil or saline)
- Blood collection supplies
- Liver tissue collection supplies



- Kits for measuring serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST)
- Reagents for measuring hepatic glutathione (GSH) levels

#### Procedure:

- Fast the rats overnight before the experiment.
- Administer DCE-GS or its ester (or vehicle) to the respective groups. The route of administration (e.g., oral, intraperitoneal) and dosage will depend on the specific compound and study design.
- After a pre-treatment period (e.g., 1 hour), administer a toxic dose of acetaminophen (e.g., 500-1000 mg/kg, intraperitoneally).[1]
- At a predetermined time point after APAP administration (e.g., 24 hours), collect blood samples via cardiac puncture under anesthesia.
- Euthanize the animals and collect liver tissue.
- Measure serum ALT and AST levels as indicators of liver damage.
- Homogenize a portion of the liver tissue to measure hepatic GSH levels.
- A portion of the liver can also be fixed in formalin for histopathological examination.
- Compare the biochemical and histological parameters between the different treatment groups to assess the hepatoprotective effect of the DCE-GS compound.

### **Visualizations**

## Proposed Mechanism of Hepatoprotection by DCE-GS Triester





Click to download full resolution via product page

Caption: Mechanism of DCE-GS triester in preventing acetaminophen-induced hepatotoxicity.

# **Experimental Workflow for Evaluating Hepatoprotective Effects**





Click to download full resolution via product page

Caption: Workflow for in vivo assessment of DCE-GS ester hepatoprotective activity.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Acetaminophen-Induced Rat Hepatotoxicity Based on M1/M2-Macrophage Polarization, in Possible Relation to Damage-Associated Molecular Patterns and Autophagy | MDPI [mdpi.com]
- 2. biodatacorp.com [biodatacorp.com]
- 3. researchgate.net [researchgate.net]
- 4. Experimental models of hepatotoxicity related to acute liver failure PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological activities of S-(1,2-dicarboxyethyl)glutathione as an intrinsic tripeptide present in liver, heart and lens PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of protection by S-(1,2-dicarboxyethyl)glutathione triester against acetaminophen-induced hepatotoxicity in rat hepatocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Glutathione in Biological Samples by HPLC Involving Pre-Column Derivatization with o-Phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Commercial Suppliers and Applications of High-Purity S-(1,2-Dicarboxyethyl)glutathione]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075526#commercial-suppliers-of-high-purity-s-1-2-dicarboxyethyl-glutathione]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com